N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Brand Name: Vulcanchem
CAS No.: 13230-87-0
VCID: VC0089214
InChI: InChI=1S/C14H14F7NO3/c1-24-9-4-3-8(7-10(9)25-2)5-6-22-11(23)12(15,16)13(17,18)14(19,20)21/h3-4,7H,5-6H2,1-2H3,(H,22,23)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC
Molecular Formula: C14H14F7NO3
Molecular Weight: 377.25 g/mol

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide

CAS No.: 13230-87-0

Main Products

VCID: VC0089214

Molecular Formula: C14H14F7NO3

Molecular Weight: 377.25 g/mol

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide - 13230-87-0

CAS No. 13230-87-0
Product Name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Molecular Formula C14H14F7NO3
Molecular Weight 377.25 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Standard InChI InChI=1S/C14H14F7NO3/c1-24-9-4-3-8(7-10(9)25-2)5-6-22-11(23)12(15,16)13(17,18)14(19,20)21/h3-4,7H,5-6H2,1-2H3,(H,22,23)
Standard InChIKey VLLJJJGOUHIKJE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC
Synonyms N-(3,4-Dimethoxyphenethyl)-2,2,3,3,4,4,4-heptafluorobutyramide
PubChem Compound 592133
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator